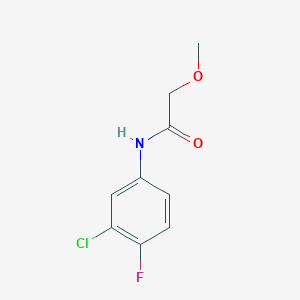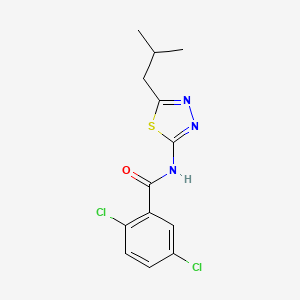![molecular formula C23H26N2O B5788326 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine is a chemical compound commonly known as MNA-716. It is a selective serotonin receptor agonist that has been widely used in scientific research for its potential therapeutic applications. The compound was first synthesized in the early 2000s and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of MNA-716 is not fully understood, but it is known to act as a selective serotonin receptor agonist. Specifically, it binds to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. By activating these receptors, MNA-716 may modulate the release of neurotransmitters such as dopamine and serotonin, leading to its therapeutic effects.
Biochemical and Physiological Effects
MNA-716 has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been found to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
One advantage of using MNA-716 in lab experiments is its selectivity for serotonin receptors, which allows for more precise targeting of specific pathways. However, the compound's complex mechanism of action and potential off-target effects may also pose challenges in interpreting experimental results. Additionally, the compound's high cost and limited availability may restrict its use in some research settings.
将来の方向性
There are several potential future directions for research on MNA-716. One area of interest is the compound's potential use in the treatment of drug addiction, particularly in reducing the reinforcing effects of drugs of abuse. Other potential applications include the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the compound's mechanism of action and potential off-target effects.
合成法
The synthesis of MNA-716 involves a multi-step process that begins with the reaction of 4-methoxy-1-naphthaldehyde with 2-methylphenylpiperazine. This reaction results in the formation of an intermediate product, which is then further reacted with a reducing agent to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
MNA-716 has been used extensively in scientific research for its potential therapeutic applications. The compound has shown promise in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of drug addiction and as an analgesic.
特性
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-18-7-3-6-10-22(18)25-15-13-24(14-16-25)17-19-11-12-23(26-2)21-9-5-4-8-20(19)21/h3-12H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFKKSILLCYFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)

![5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5788275.png)

![methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5788298.png)



![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)
![4-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5788351.png)


![1-[4-(benzyloxy)-3-methoxybenzyl]azepane](/img/structure/B5788360.png)
